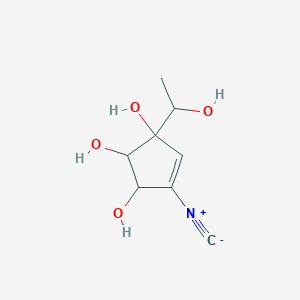
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyethyl and isocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by the introduction of the hydroxyethyl and isocyanate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isocyanate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the isocyanate group can produce amines.
Scientific Research Applications
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the isocyanate group can react with nucleophiles in proteins and enzymes, potentially altering their function. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol: shares similarities with other cyclopentene derivatives, such as cyclopentene-1,2,3-triol and cyclopentene-4-isocyanate.
Cyclopentene-1,2,3-triol: Lacks the isocyanate group but has similar hydroxyl functionalities.
Cyclopentene-4-isocyanate: Contains the isocyanate group but lacks the hydroxyethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
136314-45-9 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c1-4(10)8(13)3-5(9-2)6(11)7(8)12/h3-4,6-7,10-13H,1H3 |
InChI Key |
IGGOWFZBVPRSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(C=C(C(C1O)O)[N+]#[C-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


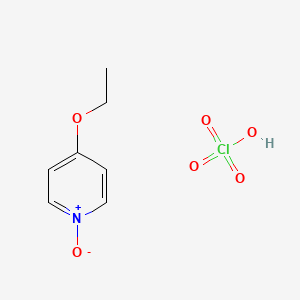
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
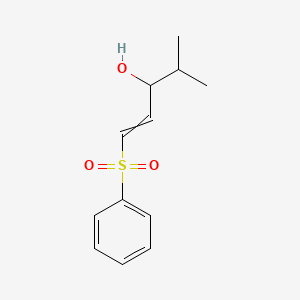
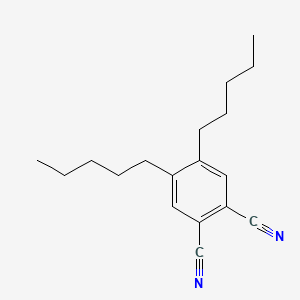
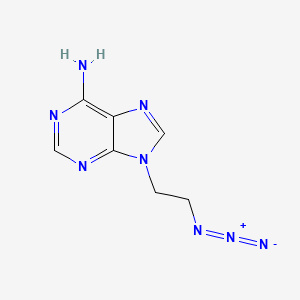
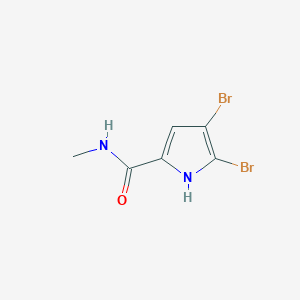
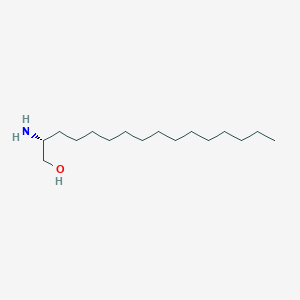

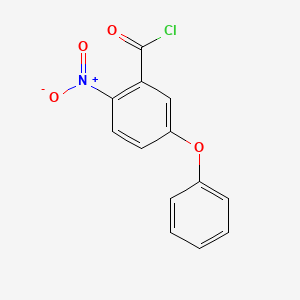
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
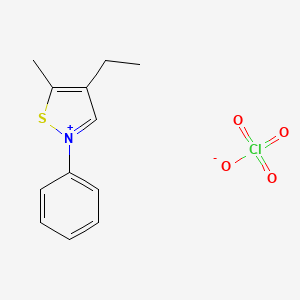

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
